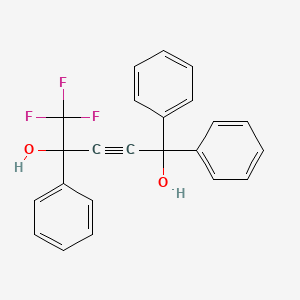

1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol

Description

Properties

IUPAC Name |

5,5,5-trifluoro-1,1,4-triphenylpent-2-yne-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3O2/c24-23(25,26)22(28,20-14-8-3-9-15-20)17-16-21(27,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPAZWWYUJDRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C(F)(F)F)O)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Alkyne Backbone: The initial step involves the formation of the pent-3-yne backbone through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an aryl halide in the presence of a palladium catalyst.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

Addition of Phenyl Groups: The phenyl groups are added through Friedel-Crafts alkylation or acylation reactions.

Hydroxylation: The final step involves the hydroxylation of the compound to introduce the diol functionality.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Addition Reactions: The alkyne group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and protein-ligand binding due to its ability to form strong hydrogen bonds.

Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The diol functionality enables the formation of hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Reactivity and Stability

- Hydrogen-Bonding : Diol groups enable hydrogen bonding, enhancing solubility in polar solvents relative to steroidal diols (e.g., cholestan-6-oxo-3,5-diol) .

- Complexation Behavior : Analogous to 2,5-dimethyl-3-hexyne-2,5-diol, the target compound may form stable complexes with alkali metals, altering catalytic hydrogenation pathways .

Research Findings and Trends

- Antioxidant Activity: Phenolic diols (e.g., p-cymene-2,5-diol) show structure-dependent antioxidant efficacy, with electron-donating groups enhancing radical scavenging. Fluorinated analogs are understudied but likely less effective .

- Biological Interactions : Steroidal diols highlight the role of lipophilicity in cellular uptake, a factor that may limit the target compound’s bioactivity despite structural complexity .

Biological Activity

1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol (CAS Number: 231953-28-9) is a fluorinated compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity based on available literature and research findings.

The compound has a molecular formula of and a molecular weight of approximately 382.38 g/mol. Its structure includes multiple phenyl groups and a trifluoromethyl group, contributing to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.38 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Antioxidant Properties

Research indicates that compounds with fluorinated structures often exhibit enhanced antioxidant properties. A study demonstrated that related fluorinated compounds could scavenge free radicals effectively, suggesting that this compound may possess similar capabilities. The presence of electron-withdrawing trifluoromethyl groups can stabilize radical intermediates, enhancing antioxidant activity.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicated that the compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Case Study: Cancer Cell Lines

A notable case study involved testing the compound against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.

The proposed mechanism of action for the biological activity of this compound involves:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Interference with cell cycle progression at the G2/M phase.

Q & A

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can involve multi-step strategies, such as coupling trifluoromethyl-containing precursors with phenylacetylene derivatives via Sonogashira or Heck reactions. Optimization of reaction parameters (e.g., catalyst loading, temperature, solvent polarity) should employ factorial design experiments to identify critical variables . For example, a 2^3 factorial design (varying catalyst, base, and solvent) can systematically evaluate yield outcomes. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, as demonstrated for structurally related triphenyl diols .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- 19F NMR : Essential for confirming trifluoromethyl group integration and electronic environment. Chemical shifts near -60 to -70 ppm (CF3) are typical .

- IR Spectroscopy : Identify hydroxyl (broad ~3200–3500 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functionalities.

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the strained alkyne and diol moieties. Similar biphenyl-diol structures have been resolved using low-temperature crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and oxidative conditions?

- Methodological Answer : Contradictory stability data may arise from differences in experimental setups (e.g., oxygen exposure, trace metal contaminants). To address this:

- Controlled Replicates : Conduct stability assays in inert atmospheres (argon/glovebox) and compare with aerobic conditions .

- Computational Modeling : Use density functional theory (DFT) to predict degradation pathways (e.g., radical formation, hydrolysis). For chlorinated biphenyl-diols, semi-quinone radical persistence was linked to substituent electronegativity .

- Cross-Validation : Compare results across multiple analytical methods (HPLC, UV-Vis kinetics, EPR for radical detection) .

Q. What mechanistic insights explain the reactivity of the alkyne and diol moieties in catalytic transformations?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D2O solvent) to probe hydrogen-bonding interactions in diol-mediated catalysis .

- Electron Paramagnetic Resonance (EPR) : Monitor radical intermediates during alkyne functionalization (e.g., Sonogashira coupling), as seen in studies of polychlorinated biphenyl-derived radicals .

- Steric Effects : Molecular dynamics simulations can quantify steric hindrance from triphenyl groups, which may slow nucleophilic attacks on the alkyne .

Q. How can researchers design experiments to elucidate the compound’s role in asymmetric catalysis or chiral recognition?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and correlate elution order with computational predictions of absolute configuration .

- Circular Dichroism (CD) : Link optical activity to conformational changes in the diol-alkyne scaffold, as applied to fluorinated cyclopentene derivatives .

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol additions) using both enantiomers of the compound, referencing methodologies for triphenylphosphine-based catalysts .

Methodological Notes

- Data Interpretation : When conflicting data arise, prioritize reproducibility by standardizing protocols (e.g., solvent degassing, reagent purity thresholds) .

- Advanced Instrumentation : High-field NMR (≥500 MHz) and time-resolved spectroscopy are critical for resolving overlapping signals in multi-fluorinated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.